3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile
Description
3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile is a synthetic compound with a complex molecular structure. It is noteworthy for its applications in various scientific fields, particularly due to its unique functional groups and potential biological activity.
Properties
IUPAC Name |
3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-4-3-10(7-17)6-11(13)9-19-5-1-2-12-14(19)8-18-15(12)20/h3-4,6,12,14H,1-2,5,8-9H2,(H,18,20)/t12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWMIMJNIWTVOD-TZMCWYRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CNC2=O)N(C1)CC3=C(C=CC(=C3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CNC2=O)N(C1)CC3=C(C=CC(=C3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyridinone core, which can be achieved through cyclization reactions involving suitable precursors. The next steps involve the introduction of the bromobenzonitrile moiety and the specific configuration at the 4aR,7aS positions. This can be facilitated through selective reduction, oxidation, and substitution reactions under controlled conditions, such as specific temperature and pH levels, using catalysts and reagents like palladium on carbon or boron tribromide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes, ensuring consistent quality and yield. The process often involves the use of high-pressure reactors and automated control systems to maintain the stringent reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridinone core.
Reduction: : Selective reduction of specific functional groups to alter the compound's properties.
Substitution: : Both nucleophilic and electrophilic substitutions are common, especially at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
The major products from these reactions depend on the specific pathways taken. For instance, oxidation might yield more oxygenated derivatives, while substitution can introduce new functional groups, altering the compound's chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry.
Biology
Medicine
The compound is explored for its potential therapeutic effects. It is investigated for its interactions with specific biological targets, such as enzymes or receptors, which could lead to new treatments for diseases.
Industry
In industrial applications, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties are harnessed to develop new materials and compounds with desirable characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets like enzymes and receptors. Its structure allows it to fit into specific binding sites, inhibiting or activating the function of these targets. The exact pathways involved are a subject of ongoing research, aiming to elucidate how it exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromobenzyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-b]pyridin-5-one
3-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]pyridin-5-one
3-(4-chlorobenzyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
The uniqueness of 3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile lies in its specific configuration and the presence of a bromobenzonitrile moiety. These features confer distinct chemical properties and biological activities compared to similar compounds, making it a valuable subject for research and application in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
